

selectivity profile of ML191 against other receptors

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Compound of Interest

Compound Name: ML191

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ML191: A Selective Antagonist of GPR55

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the selectivity profile of **ML191**, a potent antagonist of the G protein-coupled receptor 55 (GPR55). The information presented herein is based on publicly available data from the NIH Molecular Libraries Program and subsequent scientific publications.

Summary of Selectivity Profile

ML191 has been identified as a highly selective antagonist for GPR55. Its potency and selectivity have been characterized through a series of in vitro assays, demonstrating minimal activity against other related receptors, including the cannabinoid receptors (CB1 and CB2) and the orphan receptor GPR35.

Quantitative Data Presentation

The following tables summarize the inhibitory activity of **ML191** against its primary target, GPR55, and its off-target receptors.

Table 1: Potency of **ML191** at GPR55

Assay Type	Parameter	Value (μM)	Reference
β-arrestin Translocation	IC50	0.16	[1]
β-arrestin Translocation	IC50	1.08 ± 0.03	[2]
LPI-induced ERK1/2 Phosphorylation	IC50	0.328	[1]
LPI-induced ERK1/2 Phosphorylation	IC50	0.4 ± 0.1	[2]

Table 2: Selectivity Profile of **ML191** against Off-Target Receptors

Receptor	Assay Type	Fold Selectivity	Reference
GPR35	Antagonist Assay	>100-fold	[1]
CB1	Antagonist Assay	>100-fold	[1]
CB2	Antagonist Assay	>100-fold	[1]

Note: Specific IC50 or Ki values for the off-target receptors were not publicly available. The selectivity is reported as greater than 100-fold compared to the potency at GPR55.

Experimental Protocols

The selectivity and potency of **ML191** were determined using robust cell-based functional assays. The general methodologies for these key experiments are outlined below.

β-Arrestin Translocation Assay

This assay was the primary high-throughput screening method used to identify GPR55 antagonists.[\[1\]](#)

Principle: Upon agonist-induced activation of GPR55, the receptor is phosphorylated, leading to the recruitment of β-arrestin from the cytoplasm to the receptor at the plasma membrane.

This translocation event is visualized and quantified using a β -arrestin protein tagged with a fluorescent marker, such as Green Fluorescent Protein (GFP). Antagonists are identified by their ability to inhibit the agonist-induced translocation of β -arrestin-GFP.

General Protocol:

- **Cell Culture:** U2OS cells stably co-expressing a modified human GPR55 (GPR55E, engineered for enhanced β -arrestin recruitment) and a β -arrestin-2-GFP fusion protein were used.[\[3\]](#)
- **Compound Treatment:** Cells were pre-incubated with **ML191** or other test compounds at various concentrations.
- **Agonist Stimulation:** The cells were then stimulated with an EC80 concentration of the GPR55 agonist, lysophosphatidylinositol (LPI), to induce β -arrestin translocation.
- **Imaging and Analysis:** High-content imaging systems were used to capture fluorescence images of the cells. The degree of β -arrestin-GFP translocation from the cytoplasm to the plasma membrane was quantified using image analysis software.
- **Data Interpretation:** The concentration-dependent inhibition of LPI-induced β -arrestin translocation by **ML191** was used to determine its IC50 value.

ERK1/2 Phosphorylation Assay

This assay was used as a secondary functional assay to confirm the antagonistic activity of **ML191** on a downstream signaling pathway of GPR55.[\[2\]](#)

Principle: GPR55 activation by agonists like LPI leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Antagonists of GPR55 will inhibit this agonist-induced phosphorylation.

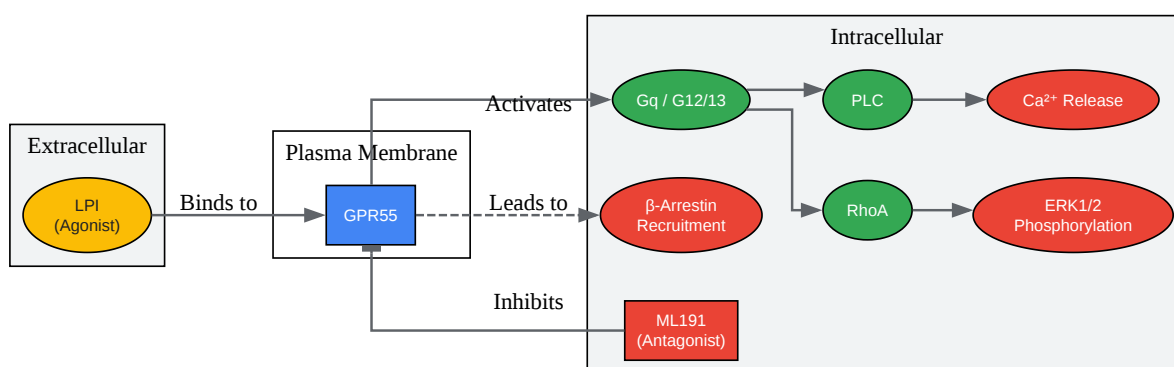
General Protocol:

- **Cell Culture:** U2OS cells expressing GPR55 were used.
- **Compound Treatment:** Cells were pre-treated with varying concentrations of **ML191**.

- **Agonist Stimulation:** The cells were subsequently stimulated with LPI.
- **Cell Lysis:** After stimulation, the cells were lysed to release cellular proteins.
- **Detection of Phospho-ERK1/2:** The levels of phosphorylated ERK1/2 in the cell lysates were quantified using a sensitive immunoassay, such as an AlphaScreen® SureFire® assay or a TR-FRET-based assay. These assays typically use two antibodies: one that binds to total ERK1/2 and another that specifically binds to the phosphorylated form of ERK1/2.
- **Data Analysis:** The inhibition of LPI-induced ERK1/2 phosphorylation by **ML191** was measured, and the IC50 value was calculated.

GPR55 Signaling Pathway

ML191 exerts its antagonistic effect by blocking the initiation of the GPR55 signaling cascade. The diagram below illustrates the key components of this pathway.



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Caption: GPR55 Signaling Pathway and Point of Inhibition by **ML191**.

Conclusion

ML191 is a valuable research tool for investigating the physiological and pathological roles of GPR55. Its high potency and, most importantly, its selectivity against other cannabinoid and related receptors make it a superior probe compared to previously used non-selective compounds. This selectivity profile ensures that the observed biological effects are more likely to be specifically mediated by the antagonism of GPR55, thus providing clearer and more reliable experimental outcomes.

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